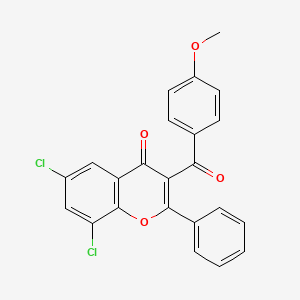![molecular formula C14H16F2N2O B12525229 2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)
2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Difluorophenyl)-2,8-diazaspiro[45]decan-1-one is a spirocyclic compound characterized by a unique structure that includes a diazaspirodecane core and a difluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one typically involves a multi-step process. One common method includes the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of oxaspirocycles . The reaction conditions often require specific catalysts and controlled environments to ensure high yields and selectivity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often require controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound’s properties make it useful in developing new materials with specific characteristics, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which 2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride: This compound shares a similar spirocyclic structure but differs in the substituents attached to the core.
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides: These compounds have a similar spirocyclic framework but include different functional groups.
Uniqueness
2-(2,6-Difluorophenyl)-2,8-diazaspiro[45]decan-1-one is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H16F2N2O |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
2-(2,6-difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C14H16F2N2O/c15-10-2-1-3-11(16)12(10)18-9-6-14(13(18)19)4-7-17-8-5-14/h1-3,17H,4-9H2 |
Clave InChI |
CSQGCRKIUBCXQJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CCN(C2=O)C3=C(C=CC=C3F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-[3-(4-Methoxyphenyl)prop-2-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B12525157.png)
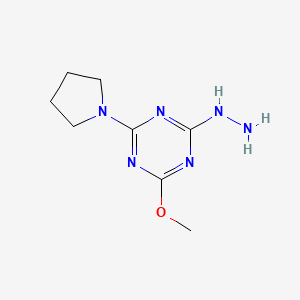
![4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)-](/img/structure/B12525170.png)
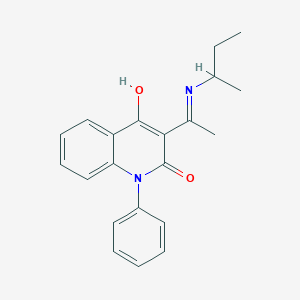
![(3S)-3-Amino-1-oxo-1-{[(1R)-1-phenylethyl]amino}heptan-2-yl benzoate](/img/structure/B12525180.png)

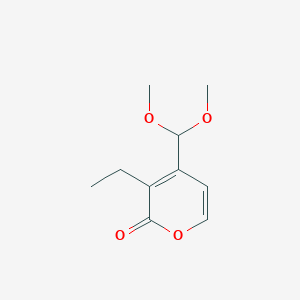
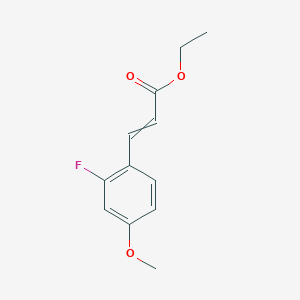
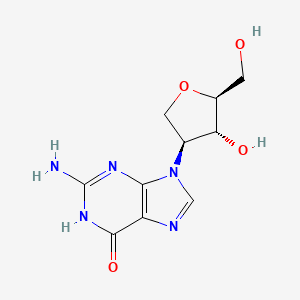
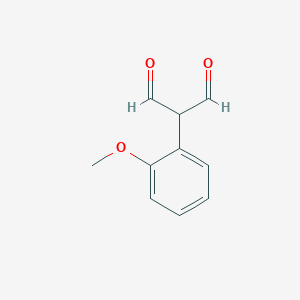
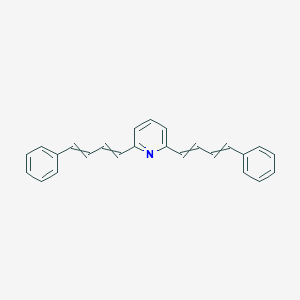
![5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione)](/img/structure/B12525221.png)
